molecular formula C17H23N3O2 B2572384 2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide CAS No. 1796967-97-9

2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide

カタログ番号 B2572384
CAS番号: 1796967-97-9
分子量: 301.39
InChIキー: QIQYELPGHXFPND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide, commonly referred to as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of compounds known as protein kinase inhibitors, which are widely used in the treatment of cancer and other diseases.

作用機序

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TAK. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in the signaling pathways of T-cells and play a critical role in the activation and proliferation of these cells. By inhibiting these kinases, TAK-659 can suppress the activation and proliferation of both B-cells and T-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TAK by TAK-659 has several biochemical and physiological effects. It can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases and inflammatory disorders. It can also inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer. However, the inhibition of these kinases can also result in adverse effects, such as increased susceptibility to infections and impaired immune function.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. It has been shown to be effective in various preclinical models, making it a promising candidate for further development. However, the limitations of TAK-659 include its potential for off-target effects and toxicity, which need to be carefully evaluated in future studies.

将来の方向性

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Another direction is the exploration of its potential in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to evaluate its safety and toxicity in humans, as well as its pharmacokinetics and pharmacodynamics.

合成法

The synthesis of TAK-659 involves a multi-step process that starts with the preparation of 4-tert-butylbenzaldehyde. The aldehyde is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then coupled with N-(1-cyanopropyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in various preclinical models and has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a crucial role in the activation and proliferation of immune cells, and their inhibition by TAK-659 can lead to the suppression of the immune response.

特性

IUPAC Name

4-tert-butyl-N-[2-(1-cyanopropylamino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-5-14(10-18)20-15(21)11-19-16(22)12-6-8-13(9-7-12)17(2,3)4/h6-9,14H,5,11H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQYELPGHXFPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。